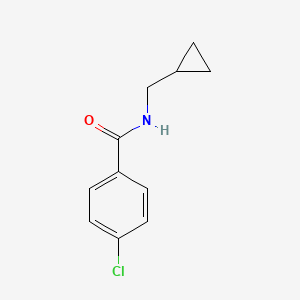![molecular formula C12H17N3O B7508212 [6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508212.png)
[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Aplicaciones Científicas De Investigación
[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to have a variety of effects on the brain, including increasing the release of dopamine and other neurotransmitters.
Mecanismo De Acción
The mechanism of action of [6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone is not fully understood. However, it is believed to act as a positive allosteric modulator of the dopamine D2 receptor. This results in an increase in dopamine release and a variety of other effects on the brain.
Biochemical and Physiological Effects:
[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone has been shown to have a variety of biochemical and physiological effects. These include increasing the release of dopamine and other neurotransmitters, improving cognitive function, and reducing anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone is its ability to improve cognitive function and reduce anxiety and depression. This makes it an ideal compound for use in research on the brain and behavior. However, there are also limitations to its use. For example, it may be difficult to obtain and synthesize in large quantities, and its effects may vary depending on the species and strain of animal used in experiments.
Direcciones Futuras
There are many potential future directions for research on [6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone. One area of interest is in the development of new drugs that target the dopamine D2 receptor. Another area of interest is in the development of new treatments for anxiety and depression. Finally, there is also interest in exploring the potential use of [6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Conclusion:
[6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been the subject of much research. There are many potential future directions for research on this compound, including the development of new drugs and treatments for a variety of neurological disorders.
Métodos De Síntesis
The synthesis method for [6-(Dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone involves the reaction of 3-acetyl-6-bromo-2-pyridinecarboxaldehyde with N,N-dimethylpropan-1-amine and sodium borohydride. This reaction results in the formation of the desired compound with a yield of approximately 60%.
Propiedades
IUPAC Name |
[6-(dimethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-14(2)11-6-5-10(9-13-11)12(16)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOPGPDZGSVBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1,3-Dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7508181.png)

![N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7508186.png)
![Methyl 3-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7508189.png)

![3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride](/img/structure/B7508200.png)


